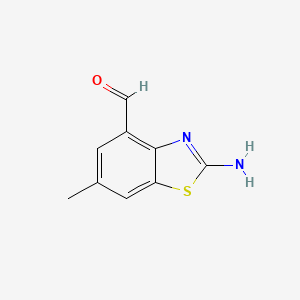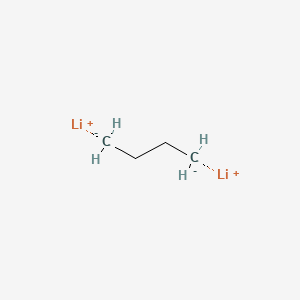
1,4-Dilithiobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dilithiobutane is a compound that consists of two lithium atoms and a butane molecule. This compound is part of the organometallic chemistry field, where lithium atoms are bonded to organic molecules. The unique properties of dilithium;butane make it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dilithiobutane can be synthesized through various methods. One common approach involves the reaction of butadiene with lithium metal in the presence of a suitable solvent. The reaction typically takes place under controlled temperature conditions to ensure the formation of the desired product . Another method involves the use of lithium alkyls, such as sec-butyllithium, which react with butadiene to form the dilithium;butane compound .
Industrial Production Methods
Industrial production of dilithium;butane often involves large-scale reactions using lithium metal and butadiene. The process requires precise control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dilithiobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and butane derivatives.
Reduction: Reduction reactions can convert dilithium;butane into different lithium-containing compounds.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in butane with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium;butane include oxygen, hydrogen, and various halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving dilithium;butane depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield lithium oxide and butane derivatives, while substitution reactions can produce a wide range of functionalized butane compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Dilithiobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Research into the biological effects of lithium compounds often involves dilithium;butane as a model compound.
Medicine: Lithium compounds, including dilithium;butane, are studied for their potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of dilithium;butane involves its interaction with various molecular targets. The lithium atoms in the compound can interact with enzymes and other proteins, affecting their activity. This interaction can lead to changes in cellular processes and pathways, which are the basis for its effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dilithium;butane include other organolithium reagents, such as:
1,4-Dilithio-1,3-butadiene: This compound has a similar structure but different reactivity patterns.
Lithium alkyls: Compounds like sec-butyllithium and tert-butyllithium share some chemical properties with dilithium;butane
Uniqueness
1,4-Dilithiobutane is unique due to its specific structure, which allows for unique reactivity and applications. The presence of two lithium atoms bonded to a butane molecule provides distinct chemical properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C4H8Li2 |
|---|---|
Molekulargewicht |
70.0 g/mol |
IUPAC-Name |
dilithium;butane |
InChI |
InChI=1S/C4H8.2Li/c1-3-4-2;;/h1-4H2;;/q-2;2*+1 |
InChI-Schlüssel |
RXGDGBFPBCUIMS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[CH2-]CC[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B8677321.png)
![1-[1-(2-chlorophenyl)butyl]-1H-imidazole-5-carboxylic acid](/img/structure/B8677328.png)
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)
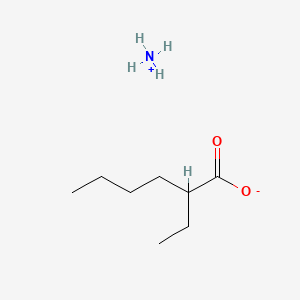
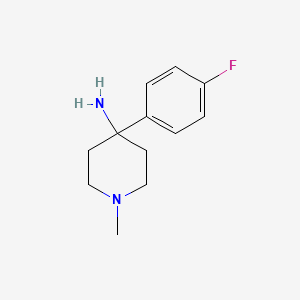
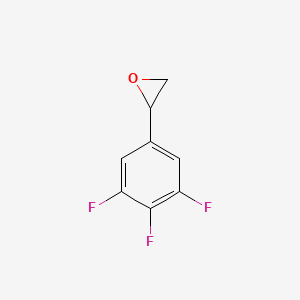
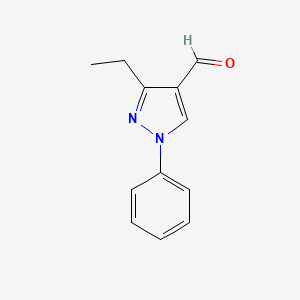
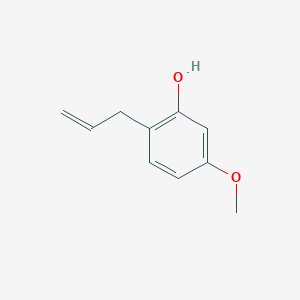
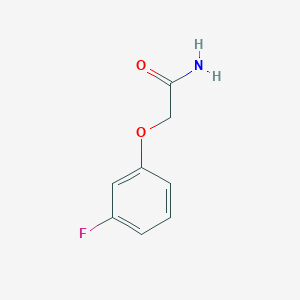
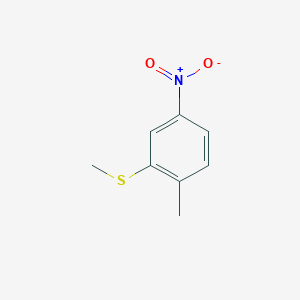
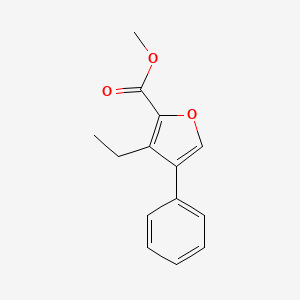
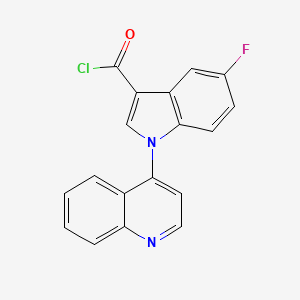
![3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)
